2,7-Dichloro-4-nitro-9h-fluoren-9-one
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Overview
Description
2,7-Dichloro-4-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H5Cl2NO3 It is a derivative of fluorenone, characterized by the presence of two chlorine atoms and a nitro group at specific positions on the fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-nitro-9H-fluoren-9-one typically involves the nitration and chlorination of fluorenone. One common method includes the following steps:
Nitration: Fluorenone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Chlorination: The nitrated fluorenone is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenone core, to form various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,7-Dichloro-4-amino-9H-fluoren-9-one.
Substitution: 2,7-Dichloro-4-methoxy-9H-fluoren-9-one.
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2,7-Dichloro-4-nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-nitro-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine atoms may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitrofluoren-9-one: Similar structure but with two nitro groups instead of one.
2,7-Dibromo-9H-fluoren-9-one: Similar structure but with bromine atoms instead of chlorine.
2,7-Dichloro-9H-fluoren-9-one: Lacks the nitro group present in 2,7-Dichloro-4-nitro-9H-fluoren-9-one.
Uniqueness
This compound is unique due to the specific combination of chlorine and nitro groups on the fluorenone core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37568-11-9 |
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Molecular Formula |
C13H5Cl2NO3 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
2,7-dichloro-4-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H |
InChI Key |
VLUDOGGJLGZHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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